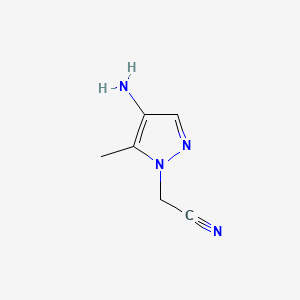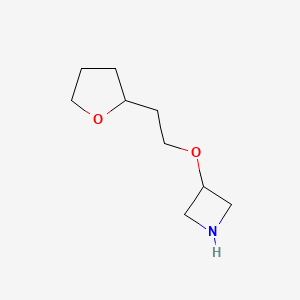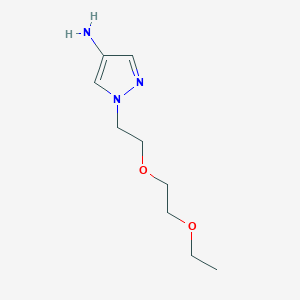
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxyethoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxyethoxyethyl Group: The ethoxyethoxyethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole derivative with 2-(2-ethoxyethoxy)ethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
相似化合物的比较
2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxyethyl group but different functional group.
2-(2-Ethoxyethoxy)ethyl acetate: Another related compound used as a solvent and in industrial applications.
Uniqueness: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine is unique due to its specific pyrazole structure combined with the ethoxyethoxyethyl group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs.
属性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
1-[2-(2-ethoxyethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O2/c1-2-13-5-6-14-4-3-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3 |
InChI 键 |
UBOSHXCVJNUNAR-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCCN1C=C(C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





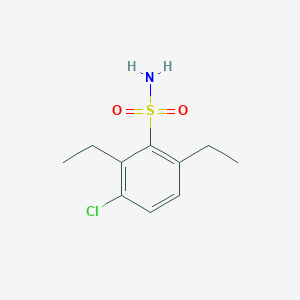
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)


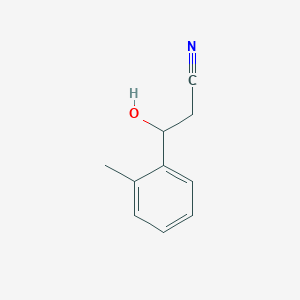
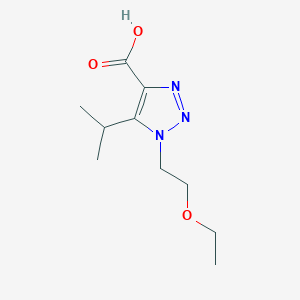
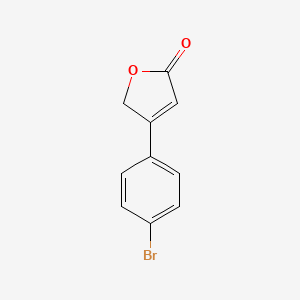

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
